molecular formula C18H34O2 B14500331 Nonyl 3-cyclohexylpropanoate CAS No. 63321-69-7

Nonyl 3-cyclohexylpropanoate

Cat. No.: B14500331
CAS No.: 63321-69-7
M. Wt: 282.5 g/mol
InChI Key: BYJVZVAQRQYXOH-UHFFFAOYSA-N
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Description

Nonyl 3-cyclohexylpropanoate is an ester derivative characterized by a cyclohexylpropanoate backbone and a nonyl (C9) alkyl chain. Esters of this class are typically employed in fragrances, flavorings, or industrial applications due to their volatility and aromatic profiles .

Properties

CAS No.

63321-69-7

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

nonyl 3-cyclohexylpropanoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-11-16-20-18(19)15-14-17-12-9-8-10-13-17/h17H,2-16H2,1H3

InChI Key

BYJVZVAQRQYXOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 3-cyclohexylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of nonanol with 3-cyclohexylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The process involves the use of high-purity reactants and catalysts to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonyl 3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 3-cyclohexylpropanoic acid and nonanoic acid.

    Reduction: Nonanol and 3-cyclohexylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonyl 3-cyclohexylpropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Nonyl 3-cyclohexylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The primary distinction among these esters lies in the alkyl chain length and functional groups, which influence physical properties such as volatility, solubility, and odor profile.

Property Nonyl 3-Cyclohexylpropanoate (Inferred) Ethyl 3-Cyclohexylpropanoate Prop-2-enyl 3-Cyclohexylpropanoate
CAS Number Not available 10094-36-7 2705-87-5
Molecular Formula C₁₈H₃₂O₂ C₁₁H₂₀O₂ C₁₂H₁₈O₂
Molecular Weight ~280.45 g/mol 184.28 g/mol 194.27 g/mol
Physical State Likely liquid Liquid Liquid (colorless)
Odor Profile Mild, fruity (inferred) Not reported Pineapple-like
Volatility Low (due to long alkyl chain) Moderate High (allyl group enhances volatility)
Solubility Lipophilic Lipophilic Lipophilic with moderate water dispersion

Key Observations :

  • The nonyl derivative’s longer alkyl chain increases molecular weight and reduces volatility compared to ethyl and allyl analogs. This may make it suitable for applications requiring sustained release, such as plasticizers or long-lasting fragrances.
  • The allyl ester’s pineapple odor suggests utility in flavor/fragrance industries, while ethyl analogs may serve similar roles with subtler profiles.
Ethyl 3-Cyclohexylpropanoate
  • Primarily used in synthetic chemistry as an intermediate. Its smaller size and moderate volatility make it a candidate for solvent applications or short-chain ester synthesis .
Prop-2-enyl 3-Cyclohexylpropanoate
  • Marketed as a flavor/fragrance agent (pineapple note) and available from multiple suppliers at 95–98% purity .
This compound (Inferred)
  • While direct evidence is lacking, nonyl esters (e.g., nonyl isobutyrate) are documented in pest control research. For example, nonyl isobutyrate enhanced beetle (C.
  • The nonyl chain’s lipophilicity could also favor use in polymer plasticizers or surfactants, though toxicity data would be critical for regulatory compliance.

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